BenchChemオンラインストアへようこそ!

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Xanthine oxidase Enzyme inhibition Purine metabolism

Procure CAS 899741-71-0 to secure the exact N9-benzodioxole, C2-n-hexyl-substituted 8-oxopurine-6-carboxamide required for your SAR program. No generic purine-6-carboxamide can reproduce this precise three-point pharmacophore geometry. The benzodioxole methylenedioxy bridge confers distinct electron density, metabolic stability, and hydrogen-bonding character unattainable with simple phenyl/fluorophenyl analogs. The n-hexyl chain provides a defined lipophilic trajectory differing from cyclohexyl or aryl replacements, directly impacting logP and off-target binding. Validated as a weak xanthine oxidase inhibitor (IC50 24,000 nM), it serves as an ideal negative control for inhibitor screening assays. Its ChEMBL and BindingDB entries enable seamless integration into computational drug discovery workflows.

Molecular Formula C19H21N5O4
Molecular Weight 383.408
CAS No. 899741-71-0
Cat. No. B2866814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS899741-71-0
Molecular FormulaC19H21N5O4
Molecular Weight383.408
Structural Identifiers
SMILESCCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N
InChIInChI=1S/C19H21N5O4/c1-2-3-4-5-6-14-21-15(17(20)25)16-18(22-14)24(19(26)23-16)11-7-8-12-13(9-11)28-10-27-12/h7-9H,2-6,10H2,1H3,(H2,20,25)(H,23,26)
InChIKeyTXVGKONYULGGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2H-1,3-Benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-71-0): Structural Identity and Chemical Class


9-(2H-1,3-Benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-71-0; molecular formula C19H21N5O4) is a fully synthetic, trisubstituted 8-oxopurine-6-carboxamide derivative . The scaffold features three pharmacophoric elements: a benzodioxole (1,3-benzodioxol-5-yl) substituent at N9, an n-hexyl chain at C2, and a primary carboxamide at C6. This compound occupies a distinct structural niche at the intersection of purine-based kinase inhibitor chemotypes and benzodioxole-containing bioactive small molecules, a motif recognized across anticancer, anti-inflammatory, and CNS-targeted ligand families [1]. It is catalogued in the ChEMBL database (CHEMBL4064303) and BindingDB (BDBM50237895) with curated bioactivity data [2].

Why Generic Substitution Fails for 9-(2H-1,3-Benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide


Within the 8-oxopurine-6-carboxamide series, minor substituent variation at N9 or C2 can invert target selectivity, alter cytotoxicity profiles, or abolish activity entirely. The benzodioxole ring at N9 is not a passive aromatic placeholder; its methylenedioxy bridge modulates electron density, metabolic stability, and hydrogen-bonding geometry in ways that simple phenyl, fluorophenyl, or alkoxyphenyl analogs cannot replicate [1]. Similarly, the n-hexyl chain at C2 contributes a defined lipophilic trajectory distinct from cyclohexyl (conformational rigidity) or aryl (π-stacking) replacements, directly impacting logP, cellular permeability, and off-target binding [2]. These structural features are covalently fixed; no generic purine-6-carboxamide can simultaneously reproduce the benzodioxole N9 substitution and the hexyl C2 chain. Substituting with a close analog such as the cyclohexyl derivative (CAS 898447-26-2) or the 4-ethoxyphenyl derivative (CAS 900010-43-7) introduces a different pharmacophore geometry, voiding any SAR or assay reproducibility established with the target compound. Procuring the exact CAS 899741-71-0 entity is therefore a prerequisite for maintaining experimental continuity in any research program built upon its specific bioactivity signature.

Quantitative Differentiation Evidence: 9-(2H-1,3-Benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide vs. Structural Analogs and In-Class Comparators


Xanthine Oxidase Inhibition: Target Compound vs. Clinical Benchmark Allopurinol

The target compound was evaluated against bovine xanthine oxidase in a cell-free enzymatic assay measuring uric acid formation. It exhibited an IC50 of 24,000 nM, which is approximately 3.4-fold weaker than the clinical xanthine oxidase inhibitor allopurinol (IC50 ≈ 7,000 nM) tested under comparable conditions [1]. This data establishes that the compound is not a potent xanthine oxidase inhibitor; its value for procurement lies specifically in its use as a weak-inhibitor control, a selectivity counter-screen tool, or a scaffold for optimization, rather than as a lead for hyperuricemia indications.

Xanthine oxidase Enzyme inhibition Purine metabolism

Structural Differentiation at N9: Benzodioxole vs. 4-Ethoxyphenyl in the 2-Hexyl-8-oxopurine-6-carboxamide Series

The target compound bears a benzodioxole (1,3-benzodioxol-5-yl) substituent at N9, whereas the closest commercial analog CAS 900010-43-7 carries a 4-ethoxyphenyl group at the equivalent position, with an otherwise identical 2-hexyl-8-oxo-7H-purine-6-carboxamide core . The benzodioxole methylenedioxy bridge constrains the oxygen lone-pair orientation and reduces conformational flexibility relative to the freely rotating ethoxy group, which can alter hydrogen-bond acceptor geometry, metabolic vulnerability (CYP450-mediated O-dealkylation), and π-π stacking with aromatic protein residues. This is a class-level inference supported by established medicinal chemistry principles for benzodioxole-containing ligands [1]. No head-to-head comparative bioassay data between these two specific compounds has been published.

Structure-activity relationship Benzodioxole pharmacophore N9 substitution

C2 Substituent Differentiation: n-Hexyl vs. Cyclohexyl in the Benzodioxole-Purine-6-Carboxamide Series

The target compound incorporates a linear n-hexyl chain at C2, whereas analog CAS 898447-26-2 contains a cyclohexyl ring at the same position, retaining the identical benzodioxole-N9 and purine-6-carboxamide scaffold . The n-hexyl group provides a flexible lipophilic vector with a calculated logP contribution distinct from the more compact, conformationally restricted cyclohexyl group. In purine-based kinase inhibitor series, the C2 substituent frequently governs selectivity among kinase targets (e.g., EGFR, CDK, HSP90) by occupying a hydrophobic pocket adjacent to the hinge-binding region [1]. While no direct comparative IC50 data exist for this specific pair, the class-level SAR strongly indicates that C2 substitution controls target engagement and should not be interchanged without re-validation.

Lipophilicity C2 substitution Conformational analysis

Purine-6-Carboxamide Scaffold as a Privileged Kinase Inhibitor Chemotype: In-Class Context for Target Selection

The 8-oxopurine-6-carboxamide scaffold is a recognized privileged structure in kinase inhibitor drug discovery. In a 2026 study of 17 novel 2,9-disubstituted purine-6-carboxamides, compound 6E demonstrated EGFR enzymatic IC50 of 105.96 nM and cellular IC50 of 4.35 μM against A549 lung cancer cells, outperforming erlotinib (EGFR IC50 218.47 nM; A549 IC50 11.83 μM) [1]. This establishes that the purine-6-carboxamide core—shared by the target compound—can achieve potent, target-specific anticancer activity when optimally substituted. While the target compound (CAS 899741-71-0) has not been directly profiled in this assay, the scaffold's demonstrated capacity for sub-micromolar EGFR engagement supports its procurement as a core structure for focused library synthesis and SAR exploration. Earlier work by Huang et al. (2019) further demonstrated that C2, N7, C8, and N9 modifications on the 8-oxopurine-6-carboxamide scaffold can tune activity against H1975 NSCLC cells (IC50 < 1.5 μM for optimized hydroxamate and amidoxime analogs) [2].

Kinase inhibition Purine scaffold EGFR Anticancer

Recommended Research and Procurement Applications for 9-(2H-1,3-Benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-71-0)


Xanthine Oxidase Selectivity Counter-Screen and Negative Control Compound

Based on the documented IC50 of 24,000 nM against bovine xanthine oxidase [1], this compound is a well-characterized weak inhibitor suitable for use as a negative control in xanthine oxidase inhibition assays. Laboratories developing novel xanthine oxidase inhibitors for gout or hyperuricemia indications can employ this compound to benchmark assay sensitivity and define the noise floor, ensuring that observed inhibition from test compounds exceeds the background defined by this structurally related but weakly active purine analog.

Purine-6-Carboxamide Scaffold Optimization for Kinase Inhibitor Discovery

The 8-oxopurine-6-carboxamide core has demonstrated sub-micromolar EGFR inhibitory activity and A549 cellular potency in optimized analogs [1]. The target compound offers a specific substitution pattern (N9-benzodioxole, C2-hexyl) that can serve as a starting scaffold for combinatorial chemistry efforts. Its procurement enables systematic SAR exploration at N9 (benzodioxole vs. aryl/heteroaryl), C2 (hexyl vs. cyclohexyl/aryl), and C6 (carboxamide vs. hydroxamate/amidoxime), directly building on the pharmacophore model established by Huang et al. [2].

Benzodioxole Pharmacophore Profiling in Anticancer Phenotypic Screens

Benzodioxole-containing compounds have demonstrated cytotoxic activity against A549 (lung adenocarcinoma) and C6 (glioma) cell lines with selectivity over NIH/3T3 fibroblasts [1]. For research groups systematically profiling benzodioxole derivatives across cancer cell line panels, this compound provides a structurally defined purine-benzodioxole hybrid distinct from thiosemicarbazone, dithiocarbamate, or carboxylate benzodioxole series. Its procurement supports comparative phenotypic screening to deconvolute the contribution of the purine scaffold to benzodioxole-mediated cytotoxicity.

Chemical Probe for Purine Recognition Domain Studies

The compound's well-defined substitution at three positions (N9, C2, C6) on the purine core makes it a useful tool compound for biophysical studies of purine-recognizing proteins, including kinases, purinergic receptors, and purine metabolic enzymes. Its ChEMBL and BindingDB entries [1] provide curated structural and bioactivity metadata that facilitate computational docking, molecular dynamics simulations, and pharmacophore modeling, supporting structure-based drug design campaigns.

Quote Request

Request a Quote for 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.